
9-phenyl-9H-xanthene-2,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-phenyl-9H-xanthene-2,7-diol is a chemical compound with the molecular formula C19H14O3. It belongs to the xanthene family and features a phenyl group attached to a xanthene core. Xanthenes are aromatic heterocyclic compounds commonly found in dyes, fluorescent indicators, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes lead to 9-phenyl-9H-xanthene-2,7-diol. One common method involves the condensation of 2-naphthol with benzaldehyde under acidic conditions. The reaction proceeds via an acid-catalyzed cyclization to form the xanthene ring system. The phenyl substituent at the 9-position arises from the benzaldehyde reactant. The overall reaction can be represented as follows:
2-naphthol+benzaldehydeacidic conditionsthis compound
Industrial Production: While laboratory-scale synthesis is common, industrial production methods may involve more efficient and scalable processes. Unfortunately, specific industrial methods for this compound are not widely documented.
Analyse Chemischer Reaktionen
9-phenyl-9H-xanthene-2,7-diol participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group (C=O) could yield the corresponding diol.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with electrophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Acidic or basic conditions, along with suitable electrophiles.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may yield xanthene-2,7-quinone.
- Reduction could lead to the corresponding diol.
Wissenschaftliche Forschungsanwendungen
9-phenyl-9H-xanthene-2,7-diol finds applications in:
Fluorescent Dyes: Due to its xanthene core, it serves as a fluorophore in fluorescent dyes.
Biological Imaging: Used as a fluorescent probe for cellular imaging.
Antioxidant Properties: Some xanthene derivatives exhibit antioxidant activity.
Wirkmechanismus
The exact mechanism by which 9-phenyl-9H-xanthene-2,7-diol exerts its effects depends on its specific application. For example, as an antioxidant, it likely scavenges free radicals and protects cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
9-phenyl-9H-xanthene-2,7-diol stands out due to its phenyl substituent. Similar compounds include other xanthene derivatives like fluorescein, rhodamine, and eosin.
Eigenschaften
CAS-Nummer |
170449-39-5 |
|---|---|
Molekularformel |
C19H14O3 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
9-phenyl-9H-xanthene-2,7-diol |
InChI |
InChI=1S/C19H14O3/c20-13-6-8-17-15(10-13)19(12-4-2-1-3-5-12)16-11-14(21)7-9-18(16)22-17/h1-11,19-21H |
InChI-Schlüssel |
VHVIQQVDCNRYAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



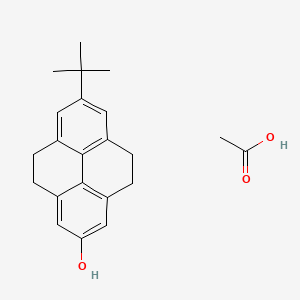
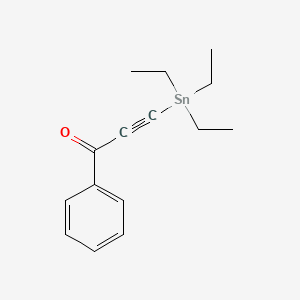
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
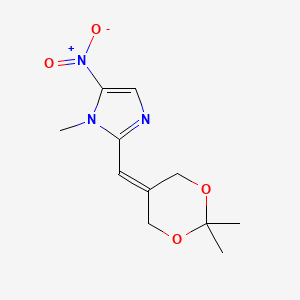

![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)
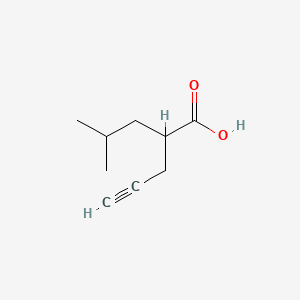
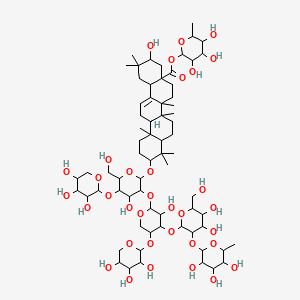
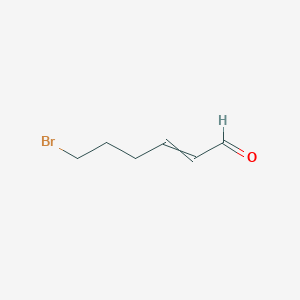
![2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B14271780.png)
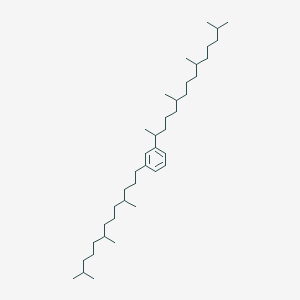
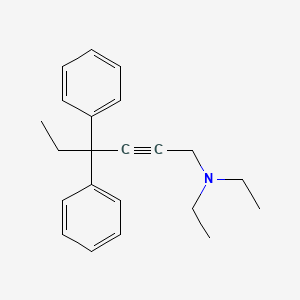
![1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14271797.png)
